Isoindoline-5-carboxylic acid hydrochloride Isoindoline-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 149353-72-0
VCID: VC0123218
InChI: InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H
SMILES: C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.634

Isoindoline-5-carboxylic acid hydrochloride

CAS No.: 149353-72-0

Cat. No.: VC0123218

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.634

* For research use only. Not for human or veterinary use.

Isoindoline-5-carboxylic acid hydrochloride - 149353-72-0

Specification

CAS No. 149353-72-0
Molecular Formula C9H10ClNO2
Molecular Weight 199.634
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H
Standard InChI Key YGNBOTDTASINFL-UHFFFAOYSA-N
SMILES C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Isoindoline-5-carboxylic acid hydrochloride, with CAS number 149353-72-0, is the hydrochloride salt of isoindoline-5-carboxylic acid. The compound features an isoindoline core structure with a carboxylic acid group at the 5-position and exists as a hydrochloride salt.

Molecular Information

The molecular properties of Isoindoline-5-carboxylic acid hydrochloride are summarized in Table 1.

PropertyValue
CAS Number149353-72-0
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
IUPAC Name2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride
MDL NumberMFCD10699395

Table 1: Basic molecular information of Isoindoline-5-carboxylic acid hydrochloride

PropertyValue
Density1.283 g/cm³
Boiling Point335.4°C at 760 mmHg
Flash Point156.6°C
LogP1.31680
Melting PointNot available
SolubilityEnhanced in water (as HCl salt)
Recommended StorageRoom temperature, under nitrogen

Table 2: Physical properties related to isoindoline-5-carboxylic acid structure

Structural Characteristics

The compound consists of a bicyclic heterocyclic system with an isoindoline core structure. The isoindoline scaffold contains a five-membered nitrogen-containing ring fused with a benzene ring. The carboxylic acid group is positioned at the 5-position of the isoindoline system, and the hydrochloride salt formation occurs at the nitrogen atom. This structural arrangement contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis Methods

Several synthetic routes exist for the preparation of isoindoline-5-carboxylic acid hydrochloride. The most common approaches involve:

Formation of Isoindoline Ring

The synthesis typically begins with the formation of the isoindoline ring system. This can be accomplished through cyclization reactions starting from appropriate benzene derivatives. The isoindoline core can be constructed through various methods, including:

  • Reductive cyclization of appropriate o-phthalaldehyde derivatives

  • Cyclization of 2-(bromomethyl)benzyl derivatives

  • Reduction of phthalimides followed by appropriate modifications

Carboxylation

Once the isoindoline ring system is established, carboxylation at the 5-position is performed. This can be achieved through:

  • Direct carboxylation using carbon dioxide under pressure

  • Oxidation of 5-formyl or 5-methyl derivatives

  • Metal-catalyzed carbonylation reactions of 5-halo derivatives

Salt Formation

The final step involves treatment with hydrochloric acid to form the hydrochloride salt. This is typically accomplished by dissolving the free base in an appropriate solvent (such as ethyl acetate) and adding hydrochloric acid. For example, treatment with 5N HCl in ethyl acetate followed by appropriate workup procedures can yield the desired hydrochloride salt .

Biological Activities

Isoindoline derivatives, including isoindoline-5-carboxylic acid hydrochloride, have demonstrated various biological activities that make them of interest in pharmaceutical research.

Antibacterial Properties

Research on structurally related isoindoline compounds has shown promising antibacterial activities. Table 3 summarizes some of the antibacterial findings for isoindoline derivatives.

Bacterial StrainMIC Range (mg/mL)Notes
Bacillus subtilis0.328-3.6Comparable to some β-lactam antibiotics
Staphylococcus aureus0.328-3.6Significant inhibitory effect
Micrococcus roseus0.328-3.6Activity demonstrated in multiple studies
Escherichia coli0.328-3.6Active against gram-negative bacteria

Table 3: Antibacterial activity of isoindoline derivatives

Studies have indicated that the carboxyl functional group in isoindoline compounds appears to be necessary for antibacterial activity, suggesting that isoindoline-5-carboxylic acid hydrochloride may possess similar properties .

Neurological Activity

Isoindoline compounds have shown potential for modulating neurological pathways. Research indicates that certain isoindoline derivatives can interact with the dopamine D3 receptor, suggesting potential applications in the treatment of neurological disorders .

Enzyme Inhibition Properties

Several studies have explored the potential of isoindoline derivatives as enzyme inhibitors. Particularly noteworthy is their ability to inhibit ADAMTS-4 and ADAMTS-5, enzymes involved in osteoarthritis.

Applications in Research and Industry

Medicinal Chemistry

Isoindoline-5-carboxylic acid hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its enhanced solubility (compared to the free base) makes it particularly useful in drug formulation and development processes. The compound can be utilized in:

  • Development of antibacterial agents

  • Research on neurological disorders and receptor modulators

  • Exploration of enzyme inhibitors for various therapeutic applications

Organic Synthesis

As a building block in organic synthesis, this compound offers several advantages:

  • The carboxylic acid functionality provides a versatile handle for further modifications

  • The nitrogen in the isoindoline core allows for additional derivatization

  • The hydrochloride salt form enhances solubility and reactivity in certain reaction conditions

Material Science

While less documented, potential applications in material science exist, particularly in the development of functional materials where heterocyclic structures can provide specific properties.

Comparison with Related Compounds

Parent Compound

The parent compound, isoindoline-5-carboxylic acid (CAS: 685084-08-6), differs from the hydrochloride salt primarily in terms of solubility and reactivity. The free base generally exhibits:

  • Lower water solubility

  • Different crystallization properties

  • Modified reactivity, particularly in nucleophilic reactions

Structural Analogs

Several structural analogs show interesting comparative properties:

  • 5-Fluoro-2,3-dihydro-1H-isoindole: Demonstrates different electronic properties due to the fluorine substituent

  • 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid: Contains additional functional groups that modify its chemical and biological behavior

  • (S)-isoindoline-1-carboxylic acid hydrochloride: Features the carboxylic acid group at a different position, resulting in distinct chemical and biological properties

Current Research and Future Prospects

Research on isoindoline-5-carboxylic acid hydrochloride and related derivatives continues to evolve, with several promising directions:

Medicinal Chemistry Research

Current research focuses on exploring the potential of this compound and its derivatives in:

  • Development of novel antibacterial agents to address antibiotic resistance

  • Investigation of neurological applications, particularly related to dopamine receptor modulation

  • Exploration of anti-inflammatory properties through enzyme inhibition mechanisms

Synthetic Methodology Development

Ongoing efforts aim to develop improved synthetic routes to isoindoline-5-carboxylic acid hydrochloride and its derivatives, with focus on:

  • More efficient cyclization methods

  • Selective functionalization strategies

  • Environmentally friendly synthetic approaches

Structure-Activity Relationship Studies

Structure-activity relationship studies continue to provide valuable insights into how structural modifications of the isoindoline scaffold affect biological activity, potentially leading to more potent and selective compounds for various applications.

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